![molecular formula C16H22ClNO3 B14708565 2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate CAS No. 13238-50-1](/img/structure/B14708565.png)
2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate is an organic compound that features a butanoyl group attached to a 4-chlorophenyl ring, which is further connected to an aminoethyl butanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate typically involves a multi-step process. One common method includes the acylation of 4-chloroaniline with butanoyl chloride to form N-(4-chlorophenyl)butanamide. This intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the 4-chlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Butanoyl(4-fluorophenyl)amino]ethyl butanoate
- 2-[Butanoyl(4-bromophenyl)amino]ethyl butanoate
- 2-[Butanoyl(4-methylphenyl)amino]ethyl butanoate
Uniqueness
2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
Propriétés
Numéro CAS |
13238-50-1 |
|---|---|
Formule moléculaire |
C16H22ClNO3 |
Poids moléculaire |
311.80 g/mol |
Nom IUPAC |
2-(N-butanoyl-4-chloroanilino)ethyl butanoate |
InChI |
InChI=1S/C16H22ClNO3/c1-3-5-15(19)18(11-12-21-16(20)6-4-2)14-9-7-13(17)8-10-14/h7-10H,3-6,11-12H2,1-2H3 |
Clé InChI |
ROWHXJJDRBHGRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N(CCOC(=O)CCC)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


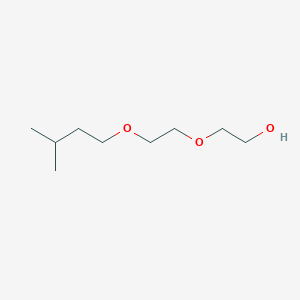
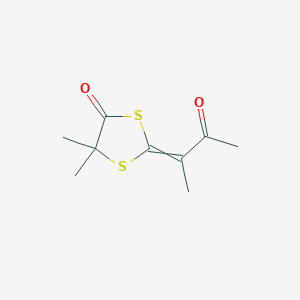
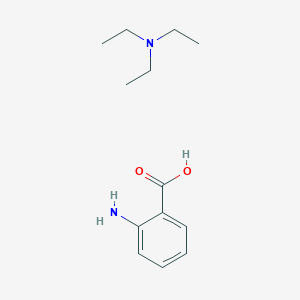


![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
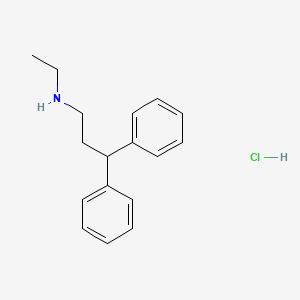

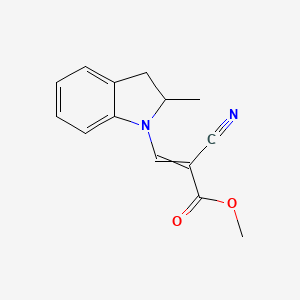
![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
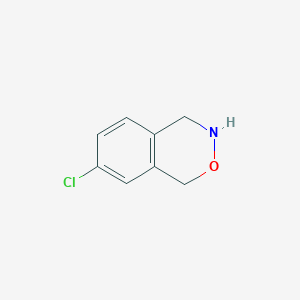

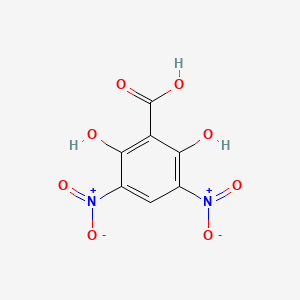
![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
